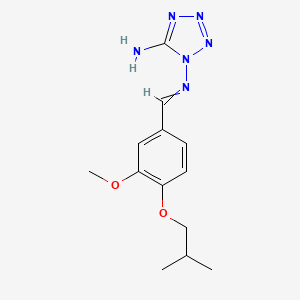![molecular formula C12H7Cl3N2O2S B5713288 N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5713288.png)
N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide, commonly known as Diflubenzuron, is an insecticide that is used in agriculture to control pests such as caterpillars, beetles, and mites. It was first introduced in the 1970s and has since become a widely used insecticide due to its effectiveness and low toxicity to humans and animals.
Mécanisme D'action
Diflubenzuron works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects. This results in the disruption of the normal growth and development of the insect, leading to death. Diflubenzuron is effective against the larvae of many insect species, but has little effect on adult insects.
Biochemical and Physiological Effects:
Diflubenzuron has low toxicity to humans and animals and is considered to be relatively safe. However, it can be toxic to aquatic organisms and should be used with caution in aquatic environments. Diflubenzuron has been found to have some endocrine-disrupting effects on aquatic organisms, but the significance of these effects is still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
Diflubenzuron is a useful tool for studying the role of chitin in insect development and growth. It can be used to study the effects of chitin synthesis inhibition on insect physiology and behavior. However, it is important to note that Diflubenzuron is not effective against all insect species and may not be appropriate for all research questions.
Orientations Futures
There are several areas of research that could be explored in the future with regards to Diflubenzuron. One area of interest is the potential for Diflubenzuron to be used in combination with other insecticides to improve efficacy and reduce the development of resistance in insect populations. Additionally, further research is needed to fully understand the endocrine-disrupting effects of Diflubenzuron on aquatic organisms. Finally, there is potential for Diflubenzuron to be used in new applications, such as in the development of novel insecticidal products.
Méthodes De Synthèse
Diflubenzuron is synthesized through the reaction of 2,4,5-trichloroaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with furfurylamine to form Diflubenzuron.
Applications De Recherche Scientifique
Diflubenzuron has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests. It has been used in crop protection, forestry, and public health programs to control insect populations. Additionally, Diflubenzuron has been used in aquaculture to control parasites in fish farms.
Propriétés
IUPAC Name |
N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O2S/c13-6-4-8(15)9(5-7(6)14)16-12(20)17-11(18)10-2-1-3-19-10/h1-5H,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHHPKAEGGACQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5713249.png)


![N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5713276.png)
![ethyl 4-[(N-benzoylglycyl)amino]benzoate](/img/structure/B5713283.png)
![5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5713308.png)
